molecular formula C25H18Cl2N4OS2 B442451 1-(1,3-BENZOTHIAZOL-2-YL)-4-[1-(4-CHLOROANILINO)ETHYLIDENE]-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-1H-PYRAZOL-5-ONE

1-(1,3-BENZOTHIAZOL-2-YL)-4-[1-(4-CHLOROANILINO)ETHYLIDENE]-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-1H-PYRAZOL-5-ONE

Katalognummer: B442451
Molekulargewicht: 525.5g/mol
InChI-Schlüssel: CIHOKWFEZAISQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1,3-BENZOTHIAZOL-2-YL)-4-[1-(4-CHLOROANILINO)ETHYLIDENE]-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-1H-PYRAZOL-5-ONE is a complex organic compound that features a benzothiazole ring, chlorophenyl groups, and a pyrazolone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-BENZOTHIAZOL-2-YL)-4-[1-(4-CHLOROANILINO)ETHYLIDENE]-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the formation of the benzothiazole ring, followed by the introduction of the chlorophenyl groups and the pyrazolone core. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1,3-BENZOTHIAZOL-2-YL)-4-[1-(4-CHLOROANILINO)ETHYLIDENE]-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Wissenschaftliche Forschungsanwendungen

1-(1,3-BENZOTHIAZOL-2-YL)-4-[1-(4-CHLOROANILINO)ETHYLIDENE]-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-1H-PYRAZOL-5-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 1-(1,3-BENZOTHIAZOL-2-YL)-4-[1-(4-CHLOROANILINO)ETHYLIDENE]-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(1,3-benzothiazol-2-yl)aniline: A related compound with a benzothiazole ring and aniline group.

    4-chlorophenylhydrazine: A compound with a chlorophenyl group and hydrazine moiety.

    1,2-dihydro-3H-pyrazol-3-one: The core structure of the compound with potential modifications.

Uniqueness

1-(1,3-BENZOTHIAZOL-2-YL)-4-[1-(4-CHLOROANILINO)ETHYLIDENE]-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-1H-PYRAZOL-5-ONE is unique due to its combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Eigenschaften

Molekularformel

C25H18Cl2N4OS2

Molekulargewicht

525.5g/mol

IUPAC-Name

2-(1,3-benzothiazol-2-yl)-4-[N-(4-chlorophenyl)-C-methylcarbonimidoyl]-5-[(4-chlorophenyl)sulfanylmethyl]-1H-pyrazol-3-one

InChI

InChI=1S/C25H18Cl2N4OS2/c1-15(28-18-10-6-16(26)7-11-18)23-21(14-33-19-12-8-17(27)9-13-19)30-31(24(23)32)25-29-20-4-2-3-5-22(20)34-25/h2-13,30H,14H2,1H3

InChI-Schlüssel

CIHOKWFEZAISQO-UHFFFAOYSA-N

SMILES

CC(=NC1=CC=C(C=C1)Cl)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)CSC5=CC=C(C=C5)Cl

Kanonische SMILES

CC(=NC1=CC=C(C=C1)Cl)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)CSC5=CC=C(C=C5)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.